molecular formula C25H47O13P B15130494 [3-[Hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate

[3-[Hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate

Cat. No.: B15130494
M. Wt: 586.6 g/mol
InChI Key: UPUKKDCTWWVPCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dioctanoyl-sn-glycero-3-phosphoinositol can be synthesized through the esterification of glycerol with octanoic acid, followed by phosphorylation with phosphoinositol. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioctanoyl-sn-glycero-3-phosphoinositol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

1,2-Dioctanoyl-sn-glycero-3-phosphoinositol exerts its effects by forming stable bilayers and vesicles, which can encapsulate and deliver drugs to specific targets in the body. The molecular targets and pathways involved include interactions with cellular membranes and participation in vesicular trafficking processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dioctanoyl-sn-glycero-3-phosphoinositol is unique due to its specific structure, which allows it to participate in a wide range of biological processes and applications. Its ability to form stable bilayers and vesicles makes it particularly valuable in drug delivery and membrane studies .

Properties

IUPAC Name

[3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47O13P/c1-3-5-7-9-11-13-18(26)35-15-17(37-19(27)14-12-10-8-6-4-2)16-36-39(33,34)38-25-23(31)21(29)20(28)22(30)24(25)32/h17,20-25,28-32H,3-16H2,1-2H3,(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUKKDCTWWVPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47O13P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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